molecular formula C7H14O3 B3384175 2-(2-Methylpropoxy)propanoic acid CAS No. 53103-74-5

2-(2-Methylpropoxy)propanoic acid

Cat. No.: B3384175
CAS No.: 53103-74-5
M. Wt: 146.18 g/mol
InChI Key: LHFQXDKXNOGPNP-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)propanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)propanoic acid typically involves the reaction of 2-methylpropanol with propanoic acid under specific conditions. One common method includes the esterification of 2-methylpropanol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors and signaling pathways, resulting in biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropoxy)propanoic acid is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2-methylpropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFQXDKXNOGPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53103-74-5
Record name 2-(2-methylpropoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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